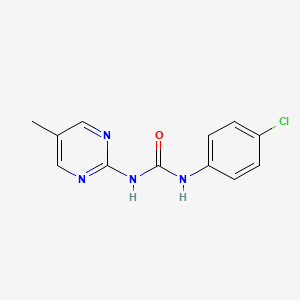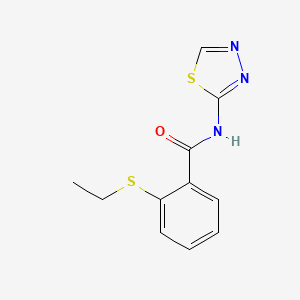![molecular formula C13H16N2O B5694982 1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)
1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole, also known as DMPEI, is a chemical compound that belongs to the class of imidazole derivatives. It has attracted significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of 1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole is not yet fully understood. However, studies have suggested that it may act by inhibiting the growth and proliferation of microorganisms, inducing apoptosis in cancer cells, and modulating the immune response. In plants, 1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole may act by regulating the expression of genes involved in growth and development.
Biochemical and Physiological Effects
1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In plants, 1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole has been found to enhance the growth and yield of crops by regulating the expression of genes involved in growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. It also has a wide range of potential applications in various fields, making it a versatile compound for research. However, 1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole also has some limitations. Its mechanism of action is not yet fully understood, and more research is needed to elucidate its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole. In medicine, more studies are needed to investigate its potential as an anti-inflammatory and anticancer agent. In agriculture, further research is needed to determine its mechanism of action as a plant growth regulator and to optimize its use in crop production. Additionally, more studies are needed to determine the safety and toxicity of 1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole in humans and animals. Overall, 1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole is a promising compound with a wide range of potential applications, and further research is needed to fully explore its potential.
Synthesemethoden
1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole can be synthesized through a multi-step process. The first step involves the reaction of 2,6-dimethylphenol with epichlorohydrin to produce 2-(2,6-dimethylphenoxy)ethyl chloride. The second step involves the reaction of the resulting compound with imidazole to produce 1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole. The synthesis method of 1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole has been well-established, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, 1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole has been found to exhibit antifungal, antibacterial, and antiviral activities. It has also been shown to have anti-inflammatory and anticancer properties. In agriculture, 1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole has been studied for its potential use as a plant growth regulator, as it has been found to enhance the growth and yield of various crops.
Eigenschaften
IUPAC Name |
1-[2-(2,6-dimethylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-4-3-5-12(2)13(11)16-9-8-15-7-6-14-10-15/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGQXBOGOGYWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,6-Dimethylphenoxy)ethyl]imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B5694928.png)


![N-[2-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B5694953.png)
![1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5694965.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)

![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-benzylacetamide](/img/structure/B5694989.png)


![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)